5-methoxy-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Synthesis Analysis
These functionalization strategies emulate a hit-to-lead pathway and demonstrate the utility of pyrazolo[3,4-c]pyridines in fragment-based drug discovery (FBDD) .
Molecular Structure Analysis
The molecular formula of 5-methoxy-1H-pyrazolo[3,4-c]pyridine is C7H7N3O . It consists of a pyrazole ring fused with a pyridine ring, with a methoxy group (CH3O-) attached at the 5-position .
Chemical Reactions Analysis
The compound can undergo various reactions, including borylation, cross-coupling, and amination, leading to functionalized derivatives. For example, C-3 can be elaborated through tandem borylation and Suzuki–Miyaura cross-coupling reactions .
Scientific Research Applications
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Pharmaceutical Research
- The pyrazolo[3,4-c]pyridine core has begun to attract attention as a therapeutic agent due to its structural similarity to purine . Purine derivatives have a broad range of applications, as anti-inflammatory, anti-viral, and anti-cancer agents .
- The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and how these compounds can be selectively elaborated along multiple growth-vectors has been described . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
- The results of this research demonstrate the utility of pyrazolo[3,4-c]pyridines to fragment-based drug discovery (FBDD) .
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Materials Science
- As a heterocyclic compound, 5-methoxy-1H-pyrazolo[3,4-c]pyridine has been used as a building block in the synthesis of various compounds. It has potential applications in materials science.
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Fragment-Based Drug Discovery (FBDD)
- The pyrazolo[3,4-c]pyridine core has begun to attract attention as a therapeutic agent due to its structural similarity to purine . This makes it valuable in FBDD, a major strategy for the development of new drug leads .
- In FBDD, weakly binding small-molecules (fragments) are identified and subsequently elaborated into larger more potent lead compounds . Heterocyclic compounds like 5-methoxy-1H-pyrazolo[3,4-c]pyridine represent attractive starting points for FBDD due to their ability to engage with the target protein through a wide variety of intermolecular interactions .
- The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and how these compounds can be selectively elaborated along multiple growth-vectors has been described . This demonstrates the utility of pyrazolo[3,4-c]pyridines to FBDD .
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Agrochemicals
- 5-methoxy-1H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in agrochemicals. As a building block in the synthesis of various compounds, it could be used to develop new pesticides or fertilizers.
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Photophysical Properties
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Antibacterial Activity
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Inhibitory Compounds
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Combinatorial Libraries
- Pyrazolo[3,4-b]pyridines can be used to create combinatorial libraries, which are collections of systematically varied structures synthesized in a single process . This is often done through the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .
properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHHBXAFEMTGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506258 | |
Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
76006-07-0 | |
Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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